dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate
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Overview
Description
Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate is an organic compound with the molecular formula C14H11NO6 . It has been found to be related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a compound that has been shown to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
Scientific Research Applications
Hydrothermal Synthesis and Magnetic Behavior
A study by Lin et al. (2011) explored the hydrothermal in situ ligand synthesis involving the transformation of precursors into a new chiral compound featuring a three-dimensional framework. This study highlights the potential of dimethyl isophthalate derivatives in constructing novel materials with specific magnetic properties, which could be crucial for applications in magnetic storage and sensors (Lin et al., 2011).
Anion Binding and Cooperative Effects
Research by Sato et al. (2000) focused on the synthesis of dimethyl isophthalate derivatives to study their anion-binding capacities. This work is significant for understanding how modifications in molecular structures can enhance interactions with specific ions, which is valuable for sensor development and pollutant capture (Sato et al., 2000).
Synthesis and Optical Activity
Pen (2014) investigated the synthesis conditions and optical activity of dimethyl isophthalate derivatives. The study underscores the importance of structural modifications for achieving desired yields and elucidates the reaction mechanisms, offering insights for designing optical materials and pharmaceuticals (Pen, 2014).
Catalytic Applications in Organic Synthesis
Zhu et al. (2014) demonstrated the use of dimethyl isophthalate derivatives in post-synthetic modification of metal-organic frameworks for asymmetric catalysis. This research highlights the compound's utility in enhancing catalytic efficiency and selectivity, important for pharmaceutical synthesis and green chemistry (Zhu et al., 2014).
Antioxidant and Antibacterial Activities
Ağirtaş et al. (2015) synthesized and tested the antioxidant and antibacterial properties of dimethyl isophthalate derivatives, indicating their potential in developing new therapeutic agents with improved efficacy and safety profiles (Ağirtaş et al., 2015).
Cardioprotective Effects in Cardiovascular Pathology
Popova et al. (2017) investigated the cardioprotective and antioxidant effects of dimethyl-5-(bioguanide-1-il)isophthalate, showing promising results for its application in treating cardiovascular diseases and conditions involving oxidative stress (Popova et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a maleimide group, such as 2-(2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid, are known to react with thiol groups . This suggests that the compound may target biomolecules with thiol groups.
Mode of Action
The compound’s mode of action is likely through the formation of a covalent bond with thiol groups in biomolecules . The maleimide group in the compound reacts with a thiol group to form this bond, enabling the connection of the compound with the biomolecule .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity with thiol groups suggests that its action may be influenced by the redox environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .
Properties
IUPAC Name |
dimethyl 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)8-5-9(14(19)21-2)7-10(6-8)15-11(16)3-4-12(15)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCNDIHBWMEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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